Halofantrine hydrochloride
Overview
Description
Halofantrine hydrochloride is a synthetic antimalarial compound belonging to the phenanthrene class of compounds. It is primarily used for the treatment of severe malaria caused by multi-drug resistant strains of Plasmodium falciparum. The compound works by inhibiting the polymerization of heme molecules, which poisons the parasite with its own waste .
Mechanism of Action
Target of Action
Halofantrine hydrochloride primarily targets the Fe (II)-protoporphyrin IX in Plasmodium falciparum, the parasite responsible for malaria . It also inhibits the Potassium voltage-gated channel subfamily H member 2 in humans and Plasmepsin-2 in Plasmodium falciparum .
Mode of Action
The mechanism of action of this compound is similar to that of chloroquine, quinine, and mefloquine . It forms toxic complexes with ferritoporphyrin IX , damaging the membrane of the parasite . This action inhibits the polymerization of heme molecules by the parasite enzyme “heme polymerase”, resulting in the parasite being poisoned by its own waste .
Biochemical Pathways
This compound affects the heme polymerization pathway in Plasmodium falciparum. By forming toxic complexes with ferritoporphyrin IX, it disrupts the normal functioning of this pathway, leading to the death of the parasite .
Pharmacokinetics
This compound exhibits wide interindividual variation in absorption . The maximal plasma concentration (Cmax) is achieved approximately 6 hours after oral administration . In patients with malaria, the bioavailability of halofantrine is decreased . The terminal elimination half-life is 5 days in patients with malaria . Halofantrine is biotransformed in the liver to its major metabolite N-debutylhalofantrine .
Result of Action
This compound acts as a synthetic antimalarial which acts as a blood schizonticide . It is effective against multi-drug resistant (including mefloquine resistant) P. falciparum malaria . The compound’s action results in the death of the malaria parasite, thereby alleviating the symptoms of the disease.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the absorption of Halofantrine is enhanced when the drug is taken with fatty food . Therefore, it should be taken with food to ensure optimal absorption in patients with malaria . Furthermore, this compound can augment the antifungal properties of oxidative damage agents (plumbagin, menadione, and H2O2) by suppressing the response of C. albicans to reactive oxygen species (ROS) .
Biochemical Analysis
Biochemical Properties
Halofantrine hydrochloride appears to inhibit the polymerization of heme molecules by the parasite enzyme “heme polymerase”, resulting in the parasite being poisoned by its own waste . It has also been shown to bind to plasmepsin, a hemoglobin-degrading enzyme unique to the malarial parasites .
Cellular Effects
This compound can augment the antifungal properties of oxidative damage agents by suppressing the response of Candida albicans to reactive oxygen species (ROS) . This suggests that this compound may have a significant impact on cellular processes, particularly those involving oxidative stress.
Molecular Mechanism
The mechanism of action of this compound may be similar to that of chloroquine, quinine, and mefloquine; by forming toxic complexes with ferritoporphyrin IX that damage the membrane of the parasite . It has also been shown to preferentially block open and inactivated HERG channels, leading to some degree of cardiotoxicity .
Temporal Effects in Laboratory Settings
This compound shows high interindividual pharmacokinetic variability, with plasma levels peaking at 16 hours and the half-life of the drug being about 4 days . It is associated with concentration-related ECG QTc prolongation in healthy subjects, and is clinically well tolerated in this subject group .
Dosage Effects in Animal Models
In animal studies, this compound demonstrated activity about 3 times greater than that of chloroquine in mice infected with P. berghei . More studies are needed to understand the effects of different dosages of this compound in animal models.
Metabolic Pathways
This compound is metabolized in the liver to its major metabolite N-debutylhalofantrine . The mechanism of action is inhibition of CYP3A4, which is necessary to metabolize the drug and eliminate it from the body .
Transport and Distribution
The absorption of this compound is erratic, but is increased when taken with fatty food . Therefore, it is suggested that this compound should be taken with food to ensure optimal absorption .
Subcellular Localization
Given its role in inhibiting the polymerization of heme molecules, it is likely that it interacts with cellular components involved in this process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of halofantrine hydrochloride involves several steps. Initially, 4-trifluoromethyl-2-(3,5-dichlorophenyl) phenylacetic acid is converted into its corresponding acyl chloride using an acylating chlorination reagent. This intermediate then undergoes a Friedel-Crafts reaction cyclization. The resulting product is condensed with N,N-di-n-butyl-beta-aminopropionate, followed by reduction to yield halofantrine .
Industrial Production Methods
Industrial production methods for this compound typically follow the same synthetic route but are optimized for large-scale production. This involves the use of high-efficiency reactors and purification systems to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Halofantrine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various metabolites.
Reduction: Reduction reactions are used in its synthesis to convert intermediates to the final product.
Substitution: Halofantrine can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Strong nucleophiles like sodium hydride can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various metabolites of halofantrine, such as N-debutyl halofantrine, which is a significant metabolite observed in plasma after administration .
Scientific Research Applications
Halofantrine hydrochloride has several scientific research applications:
Chemistry: It is used in studies involving the synthesis and analysis of phenanthrene derivatives.
Biology: Research focuses on its effects on various biological systems, particularly its antimalarial properties.
Medicine: It is extensively studied for its efficacy against multi-drug resistant malaria strains.
Industry: The compound is used in the development of new antimalarial drugs and formulations.
Comparison with Similar Compounds
Similar Compounds
- Quinine
- Lumefantrine
- Mefloquine
- Chloroquine
Comparison
Halofantrine hydrochloride is unique due to its specific mechanism of action involving the inhibition of heme polymerization. Unlike quinine and chloroquine, which have broader mechanisms, halofantrine is more targeted, making it effective against multi-drug resistant strains of Plasmodium falciparum. its cardiotoxicity is a significant drawback compared to other antimalarials .
Properties
IUPAC Name |
3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30Cl2F3NO.ClH/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23;/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANGFTDWOFGECH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31Cl3F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045464 | |
Record name | Halofantrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36167-63-2, 66051-64-7 | |
Record name | (±)-Halofantrine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36167-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Halofantrine Hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036167632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Halofantrine hydrochloride, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Halofantrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HALOFANTRINE HYDROCHLORIDE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B7ENL644K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | HALOFANTRINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H77DL0Y630 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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